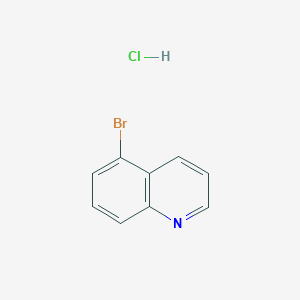
Chlorhydrate de 5-bromoquinoléine
Vue d'ensemble
Description
5-Bromoquinoline hydrochloride is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the fifth position of the quinoline ring and a hydrochloride group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Bromination of Quinoline: The primary method involves the bromination of quinoline using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature conditions.
Hydrochloride Formation: The resulting 5-bromoquinoline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 5-bromoquinoline hydrochloride typically involves large-scale bromination reactors and efficient separation techniques to ensure high purity and yield. The process is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: 5-Bromoquinoline hydrochloride can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-Bromoquinoline hydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Quinolines, the class of compounds to which 5-bromoquinoline hydrochloride belongs, are known for their wide range of applications in medicinal and synthetic organic chemistry .
Biochemical Pathways
Quinoline derivatives are known to have diverse applications in medicinal and synthetic organic chemistry, suggesting they may influence a variety of biochemical pathways .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-Bromoquinoline hydrochloride are not fully understood due to limited research. As a derivative of quinoline, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the bromine atom present in the compound .
Cellular Effects
Quinoline derivatives are known to have diverse biological activities, which suggests that 5-Bromoquinoline hydrochloride could influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 5-Bromoquinoline hydrochloride in animal models. Future studies should investigate this aspect, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Quinoline and its derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Subcellular Localization
Future studies should investigate potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Comparaison Avec Des Composés Similaires
8-Bromoquinoline
2-Bromoquinoline
3-Bromoquinoline
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
5-bromoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLBGYZMSIHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856366 | |
| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421580-26-9 | |
| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



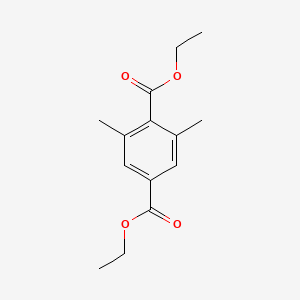
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1512928.png)


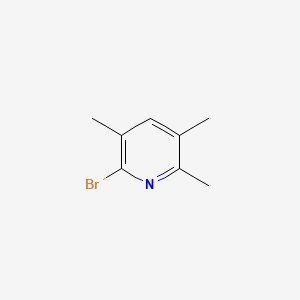




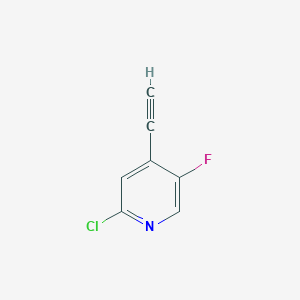
![2-(5-Pyrrolidin-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B1512980.png)
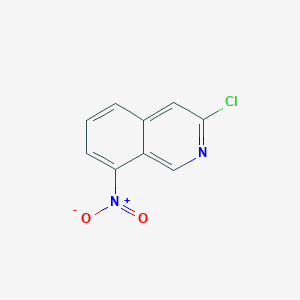
![4'-Methoxyspiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B1512988.png)
